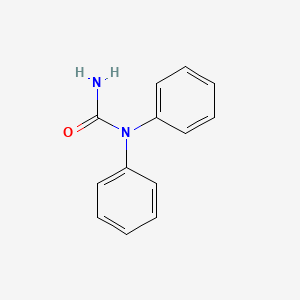

1,1-Diphenylurea

Description

Significance of Urea (B33335) and Diarylurea Scaffolds in Chemical and Biological Sciences

Urea and its derivatives are fundamental scaffolds in the realms of organic and medicinal chemistry, valued for their structural adaptability and wide-ranging pharmacological utility. mdpi.com The core urea structure, featuring a carbonyl group flanked by two amine groups, can act as both a hydrogen bond donor and acceptor. mdpi.commdpi.com This dual nature allows for precise, directional interactions with biological targets, a crucial aspect in drug design. mdpi.comresearchgate.net The hydrogen-bonding capability of the urea group also plays a significant role in enhancing the solubility and permeability of drug molecules containing this moiety. mdpi.com

Diarylureas, a subclass of urea derivatives, have garnered substantial attention, especially in oncology. mdpi.com The general structure of diarylureas consists of a urea moiety with two attached aromatic rings. This arrangement is pivotal as the urea group forms anchoring hydrogen bonds, while the aromatic rings facilitate key non-bonded π-interactions within the hydrophobic pockets of target proteins. mdpi.com This versatility has established diarylureas as a highly adaptable scaffold in medicinal chemistry. mdpi.comresearchgate.net

The significance of the diarylurea scaffold extends beyond kinase inhibition in cancer therapy to include the modulation of chromatin remodeling complexes, interference with developmental signaling pathways, and inhibition of stress-activated protein kinases in inflammatory conditions. mdpi.comresearchgate.net The ability to attach various functional groups to the aromatic rings enhances the binding capacity and spatial reach within the binding pockets of target proteins. mdpi.com This has led to the development of numerous diarylurea-containing compounds with diverse biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net

Historical Context and Evolution of Research on Diphenylurea Compounds

The journey of urea derivatives in scientific research dates back over a century, with the urea scaffold serving as a foundational motif for entire classes of therapeutic agents. mdpi.com The initial focus on urea compounds was broad, exploring their fundamental chemical properties and potential applications. Over time, as the understanding of molecular interactions and drug design principles evolved, the research on specific derivatives like diphenylureas began to gain momentum.

The evolution of research on diphenylurea compounds can be traced through their increasing application in medicinal chemistry. Initially, these compounds were studied for their general biological activities. However, with the successful development of drugs like sorafenib, a diarylurea derivative used in cancer treatment, the research focus sharpened significantly. mdpi.combenthamdirect.comresearchgate.net This success spurred the synthesis and evaluation of a multitude of novel diphenylurea compounds for their antitumor activities. benthamdirect.comresearchgate.net

Research has also expanded to explore the environmental fate of diphenylurea compounds, which are detected as environmental pollutants due to agricultural practices and industrial spillage. oup.com Studies have aimed to isolate and characterize microorganisms capable of degrading these compounds, with 1,3-diphenylurea (B7728601) often used as a model compound in such research. oup.com Furthermore, the application of diphenylurea derivatives has broadened to include their role as endocytosis inhibitors with broad-spectrum antiviral activity against viruses like SARS-CoV-2 and influenza A. nih.gov

Academic Research Interest and Current Scope for 1,1-Diphenylurea

The academic research interest in this compound and its isomers is driven by their versatile applications across various scientific disciplines. In medicinal chemistry, diphenylurea derivatives are a cornerstone for designing potent and selective inhibitors of protein kinases and other therapeutically relevant proteins. mdpi.comresearchgate.net The ability of the diphenylurea structure to inhibit crucial cell signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, makes it a valuable scaffold in anticancer drug discovery. benthamdirect.comresearchgate.net

Current research is actively exploring the synthesis of novel diphenylurea derivatives with enhanced biological activities. For instance, recent studies have focused on creating Schiff base derivatives of 1,3-diphenylurea as potent α-glucosidase inhibitors for managing diabetes. rsc.org Another area of active investigation is the development of diphenylurea-based compounds as IDO1 inhibitors for cancer immunotherapy and as antibacterial agents against multi-drug resistant bacteria like MRSA. frontiersin.orgresearchgate.netnih.gov

Beyond medicinal applications, there is growing interest in the material science applications of diphenylurea compounds. They serve as precursors for the synthesis of polyurethanes, which are used in a wide array of materials. solubilityofthings.com Research in this area also includes the thermal decomposition of compounds like 1,3-diphenylurea for the chemical recycling of polyurethanes. mdpi.com The unique properties of diphenylurea compounds also make them subjects of interest in crystal engineering, where their intermolecular interactions are studied to control molecular self-assembly. researchgate.net

Structure

3D Structure

Properties

CAS No. |

603-54-3 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1,1-diphenylurea |

InChI |

InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |

InChI Key |

XKAFKUGMXFMRCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

boiling_point |

Decomposes (NTP, 1992) |

density |

1.276 (NTP, 1992) |

melting_point |

372 °F (NTP, 1992) |

Other CAS No. |

603-54-3 26763-63-3 |

physical_description |

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992) |

solubility |

less than 1 mg/mL at 72° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diphenylurea and Its Derivatives

Phosgene-Free Synthesis Routes for Diphenylurea

Phosgene-free routes to 1,1-Diphenylurea and its derivatives are critical for sustainable chemical manufacturing. These methods avoid the hazards associated with phosgene (B1210022) and often utilize more readily available and less toxic starting materials. Key strategies include the direct reaction of urea (B33335) with aniline (B41778) and various carbonylation reactions. researchgate.net

Direct Reaction of Urea and Aniline

A prominent phosgene-free method involves the direct reaction between urea and aniline. google.com This approach is attractive due to the low cost and availability of both starting materials. The reaction typically proceeds at elevated temperatures and can be performed with or without catalysts and solvents. researchgate.netdissertationtopic.net The reaction is understood to proceed through the formation of an isocyanic acid intermediate from the pyrolysis of urea, which then reacts with aniline to form a phenylurea intermediate. This intermediate subsequently reacts with another molecule of aniline to yield this compound. dissertationtopic.net

Various catalysts have been investigated to improve the efficiency and yield of the direct reaction between urea and aniline.

Zinc Acetate (B1210297) and p-Toluenesulfonic Acid - Lead Acetate: In a study using xylene as a solvent, zinc acetate and a combination of p-toluenesulfonic acid and lead acetate were identified as effective catalysts. dissertationtopic.net Under optimal conditions (144°C, aniline/urea/xylene molar ratio of 3:1:2, and a reaction time of 1.5 hours), yields of 94.0% with zinc acetate and 92.9% with the p-toluenesulfonic acid-lead acetate system were achieved. dissertationtopic.net

Cu-Fe/ZrO2 Systems: A heterogeneous catalyst, Cu-Fe/ZrO2, has been utilized for the synthesis of diphenylurea from aniline and carbon dioxide, which is a related green chemistry approach. syxbsyjg.comresearchgate.net In this system, the catalyst facilitates the reaction in acetonitrile (B52724) as a solvent. The process involves cooperative catalysis between metal sites (M), Lewis acid sites (Zrn+), and Lewis basic sites (Zr-O-) on the catalyst surface. syxbsyjg.comresearchgate.net Optimal conditions were found to be a reaction temperature of 160°C and an initial CO2 pressure of 1 MPa, though the conversion of aniline was modest. syxbsyjg.comresearchgate.net

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Zinc Acetate | Xylene | 144 | 1.5 | 94.0 dissertationtopic.net |

| p-Toluenesulfonic Acid - Lead Acetate | Xylene | 144 | 1.5 | 92.9 dissertationtopic.net |

| Cu-Fe/ZrO2 | Acetonitrile | 160 | 7 | 5.3 syxbsyjg.comresearchgate.net |

To further enhance the green credentials of the synthesis, solvent-free and catalyst-free systems have been developed. researchgate.netsci-hub.se These methods simplify the process, reduce waste, and avoid the use of potentially hazardous solvents.

| Condition | Value |

| Temperature | 180°C researchgate.net |

| Aniline/Urea Molar Ratio | 5 researchgate.net |

| Reaction Time | 1.5 h researchgate.net |

| Yield | 99.1% researchgate.net |

Process intensification techniques are employed to enhance reaction rates and yields. In the context of the solvent- and catalyst-free synthesis of diphenylurea from urea and aniline, techniques such as introducing a nitrogen gas flow during the reaction or reducing the system pressure have proven effective. dissertationtopic.net These methods facilitate the removal of ammonia, a byproduct of the reaction, which shifts the reaction equilibrium towards the product side, thereby increasing the yield of diphenylurea. dissertationtopic.net For instance, the combination of nitrogen gas flow and subsequent vacuum evaporation to remove unreacted aniline resulted in a near-quantitative yield of 99.1%. researchgate.net

Solvent-Free and Catalyst-Free Reaction Systems

Carbonylation Reactions for Diphenylurea Formation

Carbonylation reactions represent another significant class of phosgene-free methods for synthesizing ureas. These reactions typically involve the use of carbon monoxide or its surrogates to introduce the carbonyl group.

Oxidative carbonylation of aromatic amines provides a direct route to ureas. While the provided search results focus more on the reductive carbonylation of nitroaromatics to produce ureas, the principle of using a carbon monoxide source with an amine in the presence of an oxidant is a key strategy. For instance, the synthesis of 1,3-diphenylurea (B7728601) has been achieved through the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene (B124822). researchgate.net This one-step process, conducted in a mixture of acetic acid and methanol (B129727), can achieve yields exceeding 90% with high selectivity. researchgate.net This demonstrates the potential of carbonylation chemistry in producing diphenylurea derivatives without resorting to phosgene. researchgate.net

Reductive Carbonylation of Nitroarenes

The reductive carbonylation of nitroarenes represents a significant phosgene-free route for the synthesis of industrially important chemicals like ureas and carbamates. ukessays.comacs.orgacs.org This process involves the direct reaction of a nitroaromatic compound with carbon monoxide (CO) in the presence of a catalyst. homkat.nl Specifically for the synthesis of diphenylurea, nitrobenzene is used as the starting material. google.com In this one-step method, the nitro group is reduced and carbonylated simultaneously. ukessays.com The reaction can be steered towards producing N,N'-diphenylurea (DPU), which is a valuable intermediate for producing carbamates and isocyanates without the use of toxic phosgene. researchgate.net

The reaction typically proceeds through the formation of an isocyanate intermediate, which is then scavenged by an amine to form the urea. niscpr.res.in In the context of synthesizing diphenylurea from nitrobenzene, the aniline formed from the reduction of nitrobenzene can react with the intermediate phenyl isocyanate. ukessays.com Side products can include aniline, azobenzene, and azoxybenzene. ukessays.comhomkat.nl The presence of moisture or an alcohol source can also influence the product distribution, potentially leading to the formation of carbamates. ukessays.comhomkat.nl For instance, the palladium-catalyzed reductive carbonylation of nitrobenzene in methanol has been studied extensively, yielding both carbamates and N,N'-diphenylurea. ukessays.com

Catalytic Systems in Carbonylation (e.g., Palladium-Catalyzed Processes, Cu-Fe/ZrO2)

The success of reductive carbonylation heavily relies on the catalytic system employed. Palladium-based catalysts are particularly effective for this transformation due to their ability to be easily oxidized and reduced and their high tendency to form complexes with carbamoyl (B1232498) groups. ukessays.com

Palladium-Catalyzed Processes: Homogeneous palladium catalysts, often comprising a palladium(II) salt and ligands like triphenylphosphine, have demonstrated high catalytic activity for synthesizing N,N'-diphenylurea from nitrobenzene, carbon monoxide, and aniline. google.com In batch reactors using toluene (B28343) as a solvent at temperatures of 80-160°C and pressures of 15-75 bar, nitrobenzene conversion can reach 100% with a 98% yield of N,N'-diphenylurea. google.com

The choice of ligands is crucial for the catalyst's activity and selectivity. Diphosphine ligands combined with strongly coordinating anions, or electron-donating ligands like 1,10-phenanthroline (B135089) (phen) with weakly coordinating anions, create highly active and selective catalytic systems. ukessays.comacs.org Heterogenizing these catalysts, for example by supporting phen-ligated palladium complexes on porous organic polymers (POPs), allows for catalyst recycling while maintaining high reactivity and selectivity for carbamate (B1207046) formation from nitroarenes. acs.orgacs.org A study on a heterogenized phen-Pd catalyst for the reductive carbonylation of nitrobenzene reported a high turnover number (TON) of 530 and a turnover frequency (TOF) of 45 h⁻¹, with 92% selectivity for the carbamate product. acs.org Heterogeneous Pd/C catalysts have also been developed for synthesizing unsymmetrical ureas from nitroarenes, showing good functional group tolerance and recyclability. rsc.org

Cu-Fe/ZrO₂ Catalysis: A different approach involves the synthesis of diphenylurea from aniline and carbon dioxide (CO₂) using a Cu-Fe/ZrO₂ catalyst. researchgate.net This system was investigated for its catalytic performance under various conditions. The study identified three types of active sites on the catalyst surface: a metal site (M), a Lewis acid site (Zrⁿ⁺), and a Lewis basic site (Zr-O⁻). researchgate.net The cooperative action of these sites facilitates the synthesis of diphenylurea. The optimal conditions were found to be a catalyst to aniline mass ratio of 0.10, a reaction temperature of 160°C, and an initial CO₂ pressure of 1 MPa for 7 hours in acetonitrile. researchgate.net Under these conditions, an aniline conversion of 5.5% and a diphenylurea yield of 5.3% with 96.9% selectivity were achieved. researchgate.net However, the catalyst showed deactivation after four cycles due to the loss of the active copper species. researchgate.net

| Catalyst System | Reactants | Solvent | Temperature (°C) | Pressure (bar) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(II) salt, triphenylphosphine | Nitrobenzene, Aniline, CO | Toluene/Xylene | 80-160 | 15-75 | 100% nitrobenzene conversion, 98% DPU yield. | google.com |

| Pd@phen-POP | Nitrobenzene, CO, MeOH | - | - | - | TON = 530, TOF = 45 h⁻¹, 92% selectivity for carbamate. | acs.org |

| Pd/C | Nitroarenes, Amines, CO | - | - | - | Effective for unsymmetrical ureas; reusable for 4 cycles. | rsc.org |

| Cu-Fe/ZrO₂ | Aniline, CO₂ | Acetonitrile | 160 | 10 (initial CO₂) | 5.3% DPU yield, 96.9% selectivity. | researchgate.net |

Curtius Rearrangement in Diphenylurea Derivative Synthesis

The Curtius rearrangement is a versatile method for converting acyl azides into isocyanates, which can then be trapped by various nucleophiles to form ureas, carbamates, and amides. raco.catresearchgate.net This reaction provides an effective pathway for preparing urea derivatives from an arylformyl chloride substrate. nih.govproquest.com

The process begins with the conversion of a carboxylic acid or its derivative (like an acid chloride or hydrazide) into an acyl azide (B81097). raco.cat For example, 3-(4-hydrazinocarbonyl)phenylsydnone can be nitrosated to form the corresponding acyl azide derivative. raco.catias.ac.in This acyl azide, upon heating, undergoes rearrangement to an isocyanate intermediate. raco.cat If the rearrangement is performed in the presence of an amine, a urea derivative is formed. ias.ac.in Specifically, the Curtius rearrangement of 3-(4-azidocarbonyl)phenylsydnone in the presence of various aromatic amines yields the corresponding N-aryl-N′-[4-(sydnon-3-yl)phenyl] ureas. ias.ac.in If water is present, a symmetrical diphenylurea derivative, 4,4′-(sydnone-3-yl) diphenyl urea, can be formed. raco.catias.ac.in

Reactions of Amines with Isocyanates

The most direct and traditional method for synthesizing ureas involves the condensation reaction between an amine and an isocyanate. nih.govproquest.com The synthesis of this compound is achieved through the reaction of phenyl isocyanate with aniline. lookchem.com This reaction is typically straightforward, often involving the dropwise addition of the isocyanate to a solution of the amine. rsc.org For example, dissolving o-phenylenediamine (B120857) in chloroform (B151607) and adding an equimolar amount of a substituted isocyanate leads to the immediate precipitation of the corresponding 1,3-diphenylurea derivative. rsc.org This method is widely applicable for producing both symmetrical and unsymmetrical ureas. researchgate.net

Synthesis of Specific this compound Derivatives and Analogs

Diphenylurea-Linked Triazole Derivatives

Novel hybrid molecules incorporating both diphenylurea and triazole moieties have been synthesized. frontiersin.orgnih.gov The synthesis is a multi-step process designed to link these two biologically relevant scaffolds. frontiersin.orgnih.gov

The general synthetic route is as follows:

Urea Formation : A phenyl isocyanate derivative is reacted with an amine containing a terminal alkyne, such as prop-2-yn-1-amine or 2-methylbut-3-yn-2-amine. This reaction is conducted in a solvent like dichloromethane (B109758) with triethylamine (B128534) as a base, yielding an N-phenylurea derivative with a terminal alkyne group. frontiersin.orgnih.gov

Click Reaction : The alkyne-functionalized diphenylurea intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with various azide derivatives. frontiersin.orgnih.gov This step forms the 1,2,3-triazole ring, linking the diphenylurea structure to another molecular fragment.

This modular approach allows for the creation of a library of diphenylurea-linked 1,2,3-triazole derivatives by varying the substituents on the initial phenyl isocyanate and the azide partner. frontiersin.orgnih.gov A study synthesized ten such derivatives, demonstrating the versatility of this method. frontiersin.org

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Urea Formation | Phenyl isocyanate derivative, Prop-2-yn-1-amine | Triethylamine, Dichloromethane | Alkyne-functionalized diphenylurea | frontiersin.orgnih.gov |

| 2. Click Reaction | Alkyne-functionalized diphenylurea, Azide derivative | Copper catalyst (e.g., CuSO₄, Sodium Ascorbate) | Diphenylurea-linked 1,2,3-triazole derivative | frontiersin.orgnih.govajchem-a.com |

Schiff Base Derivatives of Diphenylurea

Schiff base derivatives of 1,3-diphenylurea represent another class of compounds synthesized for their potential biological activities. researchgate.netrsc.org The synthesis typically involves a two-step procedure.

Synthesis of Diphenylurea Intermediate : First, a 1,3-diphenylurea derivative is prepared. A common method involves reacting a diamine, such as o-phenylenediamine, with a substituted isocyanate in a solvent like chloroform. The product often precipitates directly from the reaction mixture and can be isolated by filtration. rsc.org

Schiff Base Formation : The newly synthesized diphenylurea derivative, which now contains a primary amine group, is then condensed with a substituted aldehyde (e.g., salicylaldehyde (B1680747) derivatives) to form the final Schiff base (imine). rsc.org

This synthetic strategy has been used to create a large number of Schiff base derivatives of 1,3-diphenylurea for biological screening. rsc.orgresearchgate.netrsc.org The characterization of these compounds is confirmed using spectral data such as ¹H NMR and ¹³C NMR, where characteristic peaks for the imine (C=N) proton and carbon are observed. rsc.org

Diheteroarylurea Derivatives

The synthesis of diheteroarylurea derivatives, which incorporate one or more heterocyclic aromatic rings, is of particular interest due to their prevalence in biologically active molecules. Various synthetic strategies have been developed to construct the urea linkage between two heteroaryl moieties.

A common and direct method for synthesizing symmetrical diheteroarylureas involves the reaction of a heteroaryl amine with a carbonyl-inserting reagent. For instance, the reaction of 2-aminobenzoxazole (B146116) with 2-fluorophenyl isocyanate in dichloromethane at room temperature yields 1-(benzo[d]oxazol-2-yl)-3-(2-fluorophenyl)urea with a high yield of 96%. organic-chemistry.org Similarly, reacting 2-aminobenzothiazole (B30445) with the same isocyanate under identical conditions also produces the corresponding urea derivative in 96% yield. organic-chemistry.org Another example is the synthesis of 1-(1H-benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea, where 6-aminobenzimidazole is treated with 2-fluorophenyl isothiocyanate in dichloromethane to give the product in 98% yield. organic-chemistry.org

The synthesis of symmetrical diheteroarylureas, such as 1,3-di(pyrazin-2-yl)urea, can be achieved through various means. One approach involves the Curtius rearrangement of a corresponding acyl azide. While specific yields for this exact compound are not detailed in the provided literature, this method is a general strategy for urea synthesis. google.com Another general method involves the reaction of a heteroaryl amine with phosgene or a phosgene equivalent like triphosgene (B27547) or bis(trichloromethyl)carbonate (BTC). nih.gov This reaction proceeds via an isocyanate intermediate which then reacts with another molecule of the amine. nih.gov For example, the synthesis of N,N'-bis(3-dimethylaminopropyl)urea has been reported with yields up to 91% by reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in toluene. google.com

Furthermore, novel diaryl urea derivatives bearing complex heterocyclic systems like quinoxalindione have been synthesized. ontosight.ai The synthesis of these compounds often involves a multi-step sequence. For example, 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione can be reacted with appropriate isocyanates or carbamates to yield the target 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylurea derivatives. ontosight.ai

Table 1: Synthesis of Diheteroarylurea Derivatives

| Product | Reactant 1 | Reactant 2 | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Benzo[d]oxazol-2-yl)-3-(2-fluorophenyl)urea | 2-Aminobenzoxazole | 2-Fluorophenyl isocyanate | Dichloromethane, Room Temp, 2h | 96% | organic-chemistry.org |

| 1-(Benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea | 2-Aminobenzothiazole | 2-Fluorophenyl isocyanate | Dichloromethane, Room Temp, 2h | 96% | organic-chemistry.org |

| 1-(1H-Benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea | 6-Aminobenzimidazole | 2-Fluorophenyl isothiocyanate | Dichloromethane, Room Temp, 2h | 98% | organic-chemistry.org |

| Diaryl urea derivatives bearing quinoxalindione | 6-(4-Aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione | Phenyl isocyanate or 3-(trifluoromethyl) phenyl isocyanate | Not specified | Not specified | ontosight.ai |

| N,N'-bis(3-dimethylaminopropyl)urea | N,N-dimethyl-1,3-propanediamine | Bis(trichloromethyl)carbonate | Toluene, then K2CO3(aq) | 91% | google.com |

Diarylalkane-Based Urea Derivatives

Diarylalkane-based urea derivatives are characterized by a urea core flanked by two aryl groups that are attached via an alkane linker. A primary example of this class is 1,3-dibenzylurea (B110378).

The synthesis of 1,3-dibenzylurea can be achieved through several routes. A common laboratory preparation involves the reaction of benzylamine (B48309) with urea. google.com In a specific example, urea and benzylamine were heated in DMF in the presence of aluminum chloride as a Lewis acid catalyst, affording 1,3-dibenzylurea in a 95.2% yield. google.com Another approach is the direct carbonylation of benzylamines. A green synthetic method utilizes a selenium-catalyzed oxidative carbonylation of benzylamine with carbon monoxide and oxygen, which provides the product in good yields.

Phenyl carbamates serve as effective intermediates for the synthesis of N,N'-substituted ureas under mild conditions. google.com The carbamate is treated with a stoichiometric amount of an amine in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, leading to the formation of the urea in high yield. google.com This method is advantageous due to its simplicity, safety, and speed. google.com

The synthesis of more complex diarylalkane-based ureas, such as N,N'-bis((4-chlorophenyl)phenylmethyl)urea, typically involves the reaction of a ketone precursor, like 4-chlorobenzophenone, with urea or a related compound. ontosight.ai Similarly, N,N'-bis((3-bromophenyl)phenylmethyl)urea is synthesized from 3-bromobenzaldehyde (B42254) and aniline, followed by a coupling reaction and urea formation. ontosight.ai Another example is N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-, which is synthesized from 4,4'-methylenedianiline (B154101) and an appropriate isocyanate. vulcanchem.com

Table 2: Synthesis of Diarylalkane-Based Urea Derivatives

| Product | Reactant 1 | Reactant 2 | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Dibenzylurea | Benzylamine | Urea | AlCl3, DMF, 100°C, 30 min | 95.2% | google.com |

| 1,3-Dibenzylurea | Benzylamine | Carbon Monoxide / Oxygen | Selenium catalyst | Moderate to Excellent | |

| N,N'-Bis((4-chlorophenyl)phenylmethyl)urea | 4-Chlorobenzophenone | Urea or related precursor | Not specified | Not specified | ontosight.ai |

| N,N'-bis((3-bromophenyl)phenylmethyl)urea | 3-Bromobenzaldehyde | Aniline, then urea formation | Not specified | Not specified | ontosight.ai |

| N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | 4,4'-Methylenedianiline | Isopropyl isocyanate | Not specified | Not specified | vulcanchem.com |

Advanced Structural Elucidation and Characterization of 1,1 Diphenylurea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on atomic coordinates, bond lengths, and angles. While a complete, published single-crystal X-ray analysis specifically for the parent 1,1-diphenylurea was not identified in the surveyed literature, extensive structural data for its core "diphenylcarbamoyl" moiety is available from studies on closely related derivatives. This allows for a detailed and accurate characterization of the compound's structural parameters.

Molecular Geometry and Conformation Analysis

The molecular geometry of this compound consists of a central urea (B33335) core where one nitrogen atom is substituted with two phenyl groups (a diphenylamino group), and the other nitrogen remains as a primary amine (-NH₂).

Analysis of Bond Lengths and Angles (e.g., C=O, C-N, C-O Bonds, N-C-N Angles)

The bond lengths and angles within the this compound fragment have been determined with high precision from crystallographic studies of its derivatives. The carbonyl C=O bond exhibits clear double-bond character, with lengths reported at 1.2148 (8) Å in one derivative and 1.2305 (11) Å in another. frontiersin.orgsigmaaldrich.com The C-N bonds of the urea core show lengths that are intermediate between typical single and double bonds due to resonance, a common feature in amides.

The bond connecting the carbonyl carbon to the diphenyl-substituted nitrogen (N(Ph)₂) is reported with lengths of 1.3771 (8) Å and 1.4028 (11) Å in different structures. frontiersin.orgsigmaaldrich.com The bonds from this nitrogen to the phenyl carbons are consistent with C-N single bonds. frontiersin.orgsigmaaldrich.com Specific bond length data from these derivatives are compiled in the table below. Data for the N-C-N bond angle within the core of this compound itself was not available in the reviewed sources.

| Bond | Bond Length (Å) [Source] | Description |

|---|---|---|

| C=O | 1.2148 (8) sigmaaldrich.com | Carbonyl double bond |

| C=O | 1.2305 (11) frontiersin.org | Carbonyl double bond |

| C(O)-N(Ph)₂ | 1.3771 (8) sigmaaldrich.com | Amide bond to diphenyl-substituted nitrogen |

| C(O)-N(Ph)₂ | 1.4028 (11) frontiersin.org | Amide bond to diphenyl-substituted nitrogen |

| N-C(phenyl) | 1.4348 (9) / 1.4395 (9) sigmaaldrich.com | Bonds from nitrogen to phenyl ring carbons |

| N-C(phenyl) | 1.4266 (11) / 1.4367 (11) frontiersin.org | Bonds from nitrogen to phenyl ring carbons |

Dihedral Angles and Planarization of Coordination Environments

Dihedral angles are crucial for describing the three-dimensional shape and potential for rotation around bonds. In the structure of a derivative, a significant twist in the molecule's backbone is indicated by the C1–N3–C7–N4 dihedral angle of 35.9 (1)°. sigmaaldrich.com Further, the angle between the plane defined by the guanidinium-like portion and the plane of the diphenylcarbamoyl group is 61.5 (1)°, highlighting a substantially twisted molecular conformation. sigmaaldrich.com

The coordination environment of the nitrogen atoms in urea derivatives is influenced by amide-type resonance, which favors a planar geometry. In related structures like 1,3-diethyl-1,3-diphenylurea (B122622), the nitrogen atoms are displaced only slightly (e.g., by 0.183 (1) Å and -0.180 (1) Å) from the planes defined by the atoms they are bonded to. iucr.org This indicates a marked planarization of the nitrogen coordination environments, a characteristic feature that is expected to be present in this compound as well. iucr.org

Non-Crystallographic Symmetry Elements

Non-crystallographic symmetry occurs when a molecule possesses a symmetry element, such as an axis of rotation, that is not a symmetry element of the crystal lattice as a whole. While not specifically reported for this compound in the reviewed literature, this phenomenon has been observed in related compounds. For instance, the molecule 1,3-diethyl-1,3-diphenylurea exhibits non-crystallographic C₂ symmetry in its crystal structure. iucr.org This means the molecule itself has an approximate two-fold rotational axis, but this axis does not align with a symmetry axis of the entire crystal, which packs in the P2₁/c space group. iucr.org The presence of such symmetry can influence the molecular packing and the formation of intermolecular interactions within the crystal.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the electronic and structural features of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While precise, tabulated experimental NMR data for this compound were not available in the surveyed literature, the expected features of its spectra can be described.

For ¹H NMR, the spectrum would show a characteristic signal for the two protons of the primary amine (-NH₂). The chemical shift of this signal would be dependent on the solvent and concentration. The ten protons on the two phenyl rings would produce complex multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm).

For ¹³C NMR, a distinct signal for the carbonyl carbon (C=O) would be expected in the downfield region (around 155-165 ppm). The phenyl rings would give rise to four separate signals: one for the ipso-carbons (the carbons directly attached to the nitrogen), and one each for the ortho, meta, and para carbons, reflecting their different electronic environments. The PubChem database contains a ¹³C NMR spectrum for this compound, confirming the presence of these signals. nih.gov

| Nucleus | Expected Signals | Typical Chemical Shift Region (ppm) |

|---|---|---|

| ¹H | -NH₂ | Variable, solvent dependent |

| ¹H | Aromatic -CH | ~7.0 - 8.0 (multiplets) |

| ¹³C | C=O | ~155 - 165 |

| ¹³C | Aromatic C-N (ipso) | ~140 - 150 |

| ¹³C | Aromatic C-H (ortho, meta, para) | ~120 - 130 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes within the this compound molecule. The resulting spectra display characteristic absorption bands that correspond to specific bond vibrations.

Theoretical calculations, such as those using the DFT(B3LYP) method with a 6-311G(d,p) basis set, can be used to predict the vibrational frequencies of this compound. dergipark.org.tr While experimental results are obtained from the solid phase, computational analyses are typically performed for the gaseous phase, which can lead to slight differences in the observed and calculated values. dergipark.org.tr

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3200-3400 specac.com |

| C=O (Amide) | Stretching | ~1650 specac.com |

| C-H (Aromatic) | Stretching | 3330-3335 specac.com |

| C=C (Aromatic) | Stretching | 1550-1700 specac.com |

| C-N | Stretching | 1029-1200 specac.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₂N₂O, with a molecular weight of approximately 212.25 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed, though its intensity can vary. nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, prominent peaks in the mass spectrum are often observed at m/z values of 169, 168, and 212. nih.gov The peak at m/z 169 is frequently the most intense (the base peak). nih.gov The fragmentation can involve the loss of small molecules or radicals, leading to a series of fragment ions that are characteristic of the compound's structure. acs.org For instance, the fragment ion at m/z 94.0651 can be attributed to the aniline (B41778) ion (C₆H₈N⁺). acs.org

Table 2: Prominent Peaks in the Mass Spectrum of this compound

| m/z Value | Relative Intensity | Possible Fragment |

| 212 | Third Highest | [M]⁺ |

| 169 | Top Peak | [M - NHCO]⁺ |

| 168 | Second Highest | [M - NH₂CO]⁺ |

Ultra-Violet and Infra-Red Ion-Dip Spectroscopy for Gas-Phase Studies

Gas-phase studies using techniques like ultra-violet (UV) and infra-red (IR) ion-dip spectroscopy provide insights into the intrinsic conformational preferences of isolated this compound molecules, free from the influence of intermolecular interactions present in the solid state. psu.edunih.gov These double-resonance techniques allow for conformer-specific vibrational spectroscopy. nih.gov

Computational studies suggest that in the gas phase, this compound can exist in different conformations, primarily distinguished by the cis and trans arrangements around the amide bonds. psu.eduacs.org Theoretical analyses have shown that for N,N'-diphenylurea, the cis-trans and trans-trans conformations are predominant in the gas phase. acs.org The stability of these conformers can be influenced by weak intramolecular hydrogen bonds, such as N-H···π interactions between an amide group and the opposing aromatic ring, or C-H···O=C interactions involving an ortho hydrogen atom of a phenyl ring. psu.edu

UV-UV hole-burning spectroscopy can be used to confirm the presence of single or multiple conformers. nih.gov For related compounds like 1,3-diphenylurea (B7728601), these studies have revealed the presence of two distinct species in the gas phase, corresponding to different conformers. psu.edu The IR ion-dip spectra associated with each conformer show distinct N-H stretching modes, providing direct evidence for their different structures. psu.edu

Intermolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding Networks (e.g., C-H...O Contacts, N-H...π Interactions)

Hydrogen bonds are among the most significant interactions governing the crystal packing of urea derivatives. nih.govpsu.edu In the crystal structure of related diphenylureas, the oxygen atom of the carbonyl group is a key participant in hydrogen bonding, often acting as an acceptor for two N-H···O intermolecular interactions. ias.ac.in These interactions can lead to the formation of one-dimensional chains or more complex networks. acs.orgresearchgate.net

Besides the conventional N-H···O hydrogen bonds, other weaker interactions also play a crucial role. acs.org C-H···O contacts, where a carbon-hydrogen bond acts as a donor to an oxygen acceptor, are frequently observed. acs.orgdcu.ie Another important non-covalent interaction is the N-H···π interaction, where the N-H bond points towards the electron-rich π-system of an aromatic ring. nih.gov These interactions contribute to the stabilization of the crystal structure and can influence the conformation of the molecules within the lattice. nih.gov For example, studies on urea's interaction with tryptophan have shown that N-H···π interactions, where an N-H bond is perpendicular to the indole (B1671886) ring, help stabilize the unfolded state. nih.gov

Pi-Pi Stacking and Other Non-Covalent Interactions

Pi-pi (π-π) stacking interactions are another critical factor in the crystal packing of aromatic compounds like this compound. libretexts.orgwikipedia.org These interactions arise from the attractive, non-covalent forces between aromatic rings. fiveable.me They can occur in a face-to-face (sandwich) or a parallel-displaced arrangement. libretexts.org

Reactivity and Reaction Kinetics of 1,1 Diphenylurea

Reaction Kinetics with Gaseous Reactants (e.g., Hydrogen Bromide System with Needle-Shaped Particles)

The study of gas-solid reactions is crucial for understanding various industrial and environmental processes. The reaction between 1,1-diphenylurea, which appears as needle-shaped or white crystals, and gaseous hydrogen bromide (HBr) serves as a significant model system for investigating the kinetics of reactions involving non-spherical solid particles. nih.govdss.go.thacs.org This reaction, which forms a salt-like product with the formula (C₆H₅)₂NCONH₂·HBr, has been kinetically analyzed by monitoring weight changes under controlled conditions. acs.org

Kinetic studies of the this compound-hydrogen bromide system, conducted between -3°C and 50°C and pressures from 50 to 300 mm, revealed that the reaction adheres to the parabolic law. dss.go.thresearchgate.net The parabolic law, often observed in gas-solid reactions, indicates that the reaction rate is controlled by the diffusion of a reactant through a thickening product layer. acs.org For this specific system, a kinetic model was derived to account for the rod-like or needle-shaped geometry of the this compound particles, modifying the classical parabolic law which typically assumes flat or spherical surfaces. dss.go.thacs.org

k = 2.4 x 10⁻³ P¹·⁷e⁻⁷³⁰⁰/RT sec⁻¹

Where:

P is the pressure in mm of Hg.

T is the absolute temperature in Kelvin (°K).

R is the ideal gas constant.

An Arrhenius plot, which graphs the natural logarithm of the reaction rate constant against the reciprocal of the temperature, yielded a straight line, confirming the temperature dependency of the reaction. acs.org From this plot, the activation energy for the reaction was calculated to be 7.3 kcal per mole. dss.go.thacs.orgresearchgate.net

Table 1: Kinetic Parameters for the this compound-HBr Reaction

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 7.3 | kcal/mole |

| Pressure Dependence | Proportional to P¹·⁷ | - |

| Pre-exponential Factor | 2.4 x 10⁻³ | sec⁻¹(mm)⁻¹·⁷ |

Several reaction parameters significantly influence the kinetics of the this compound-HBr system:

Temperature: The reaction rate shows a normal Arrhenius temperature dependency. As temperature increases, the rate constant increases, which is consistent with the determined activation energy of 7.3 kcal/mole. acs.orgresearchgate.net

Pressure: The reaction rate is highly dependent on the pressure of hydrogen bromide, being proportional to the pressure to the 1.7 power. dss.go.thacs.orgresearchgate.net This indicates that the surface concentration of the diffusing HBr is a critical factor.

Particle Size: A qualitative effect of particle size on the reaction rate was observed. dss.go.thacs.org While not quantified in detail in the primary study, in diffusion-controlled reactions, an increase in the surface area-to-volume ratio (i.e., smaller particle size) generally leads to a faster initial reaction rate.

Analysis of Rate-Determining Steps (e.g., Diffusion-Controlled Processes)

General Reactivity of the Amide Moiety in this compound

The chemical behavior of this compound is largely dictated by its amide functional group. nih.govsolubilityofthings.com The amide moiety consists of a carbonyl group bonded to a nitrogen atom. In this compound, the nitrogen atom is attached to two phenyl groups, making it a tertiary amide. solubilityofthings.com

The amide group in compounds like this compound exhibits known reactivity with azo (R-N=N-R') and diazo (R=N⁺=N⁻) compounds. nih.gov The reaction between amides and azo or diazo compounds can lead to the generation of toxic gases. nih.govechemi.comechemi.com This reactivity is a general characteristic of the amide functional group. nih.govchemicalbook.comchemdad.com

Reactions with Strong Reducing Agents

As a member of the amide family of organic compounds, this compound is anticipated to react with strong reducing agents. The reaction of amides and imides with potent reducing agents is known to produce flammable gases. echemi.comchemicalbook.comechemi.comchemdad.comlookchem.com This reactivity profile is a general characteristic of the amide functional group present in this compound and its derivatives. echemi.comchemicalbook.comechemi.comchemdad.comlookchem.com For instance, the reaction of organic amides with strong reducing agents can lead to the formation of flammable gaseous products. guidechem.comatamanchemicals.com

Reactions with Dehydrating Agents (e.g., P₂O₅, SOCl₂)

When subjected to dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), amides typically undergo a dehydration reaction to form the corresponding nitrile. echemi.comchemicalbook.comechemi.comchemdad.comlookchem.com This is a characteristic reaction of the amide functional group. guidechem.comatamanchemicals.com Therefore, it is expected that this compound would react with these dehydrating agents to yield the corresponding nitrile. echemi.comchemicalbook.comechemi.comchemdad.comlookchem.com

Catalytic Mechanisms in Diphenylurea Synthesis Pathways

The synthesis of diphenylurea (DPU) can be achieved through various catalytic routes, with researchers investigating different catalysts and reaction mechanisms to enhance efficiency and selectivity.

Elucidation of Active Sites (e.g., Metal Sites, Lewis Acid Sites, Lewis Basic Sites)

In the synthesis of DPU from aniline (B41778) and CO₂, a Cu-Fe/ZrO₂ heterogeneous catalyst has been studied. researchgate.netsyxbsyjg.comresearchgate.net Research indicates the presence of three distinct types of active sites on the surface of this catalyst: metal sites (M), Lewis acid sites (Zrn+), and Lewis basic sites (Zr-O-). researchgate.netsyxbsyjg.comresearchgate.net The synergistic cooperation of these three active sites is believed to facilitate the synthesis of DPU. researchgate.netsyxbsyjg.comresearchgate.net The metal sites, primarily copper and cupric oxide, are considered the main active species, with iron and ferric oxide acting as promoters. researchgate.net The Lewis acid and base sites on the zirconia (ZrO₂) support also play a crucial role in promoting the catalytic performance. researchgate.net

The urea (B33335) moiety itself is recognized for its capacity to engage in multiple hydrogen-bonding interactions with the active sites of enzymes. mdpi.com This is exemplified by the N-H…O=C bonding with protonated lysine (B10760008) residues at an enzyme's active site. mdpi.com

Proposed Reaction Pathways and Intermediate Formation (e.g., Phenylurea Intermediate)

Several reaction pathways have been proposed for the synthesis of diphenylurea and related compounds. One common method involves the reaction of an isocyanate with a primary amine. mdpi.com

In the synthesis of DPU from urea and aniline, the reaction is thought to proceed through the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674) in a boiling solution. The ammonium cyanate then reacts with aniline hydrochloride to produce phenylurea. orgsyn.org This phenylurea can then undergo a secondary reaction, which involves the intermediate formation of phenyl isocyanate. The phenyl isocyanate subsequently reacts with aniline hydrochloride to form carbanilide (B493258) (symmetrical diphenylurea). orgsyn.org

Another proposed mechanism for the synthesis of ureas involves the oxidative carbonylation of amines. dtu.dk In a palladium-catalyzed process, it is suggested that the reaction proceeds via a Pd²⁺/Pd⁰ cycle, involving a Pd-carbamoyl intermediate. dtu.dk

In the context of the reductive carbonylation of nitrobenzene (B124822) to produce various products, including 1,3-diphenylurea (B7728601), the reaction mechanism is generally proposed to start with a Pd(0) species. mdpi.com This species activates the reaction of nitrobenzene with carbon monoxide, leading to a complex that eliminates carbon dioxide to form a Pd(II)-nitroso species. mdpi.com

Furthermore, in the reaction of aromatic isocyanates with anhydrides, a urea-dianhydride mechanism has been proposed, where urea is formed from the intermediate amine hydrolysis product of the isocyanate. rsc.org

The hydrogenation of urea derivatives can also proceed through different pathways. One proposed pathway involves the hydrogenation of the C=O double bond to form a hemiaminal intermediate, which then selectively generates an amine and formamide. rsc.org An alternative pathway suggests that the urea derivative undergoes thermal decomposition to an isocyanate, which is then hydrogenated to formamide. rsc.org

Interactive Data Table: Catalytic Systems for Diphenylurea Synthesis

| Catalyst System | Reactants | Proposed Active Sites | Key Intermediates |

| Cu-Fe/ZrO₂ | Aniline, CO₂ | Metal sites (Cu, Fe), Lewis acid sites (Zrn+), Lewis basic sites (Zr-O-) | Diphenyl urea researchgate.netsyxbsyjg.comresearchgate.net |

| Palladium Complexes | Amines, CO | Pd²⁺/Pd⁰ | Pd-carbamoyl complex dtu.dk |

| Pd(II)-complexes | Nitrobenzene, CO | Pd(0) species | Pd(II)-nitroso species mdpi.com |

Organocatalysis Involving 1,1 Diphenylurea Scaffolds

Role of Urea (B33335) Derivatives in Chiral Brønsted Acid Organocatalysis

Urea derivatives, including those based on the 1,1-diphenylurea scaffold, function as effective hydrogen-bond donors. This ability allows them to act as neutral Brønsted acids, activating electrophiles through non-covalent interactions. wikipedia.orgscite.ai In the context of chiral organocatalysis, the strategic placement of a urea moiety onto a chiral backbone allows for the creation of a chiral environment around the activated substrate. This controlled environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

The acidity of the N-H protons in the urea group is a crucial factor in its catalytic activity. mdpi.com Electron-withdrawing substituents on the aryl rings of the urea can enhance this acidity, leading to stronger hydrogen bonds and, consequently, more effective catalysis. mdpi.com In some applications, urea-based catalysts are used in conjunction with a strong Brønsted acid. nih.govcapes.gov.br In such systems, the chiral urea derivative associates with the anion of the protonated substrate, creating a chiral ion pair that directs the subsequent nucleophilic attack. nih.gov This cooperative catalysis strategy has proven effective in achieving high levels of enantioselectivity in various transformations. nih.govcapes.gov.br

Mechanistic Insights into Non-Covalent Interactions in Organocatalysis (e.g., Hydrogen Bonding)

The catalytic prowess of this compound-based organocatalysts is fundamentally rooted in their ability to form specific non-covalent interactions with substrates, primarily through hydrogen bonding. harvard.edu The two N-H protons of the urea functionality can form a bidentate, or "clamp-like," hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl or nitro group. wikipedia.orguni-giessen.de This dual hydrogen bonding serves to both activate the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and to orient it within the chiral pocket of the catalyst. nih.govprinceton.edu

Computational studies and experimental evidence have shown that these hydrogen-bonding interactions are highly directional and play a key role in the transition state of the catalyzed reaction. csic.esnih.gov The pre-organization of the substrate and nucleophile in a specific geometry through these non-covalent forces is what ultimately leads to high levels of stereocontrol. harvard.edu Beyond hydrogen bonding, other non-covalent forces such as π-π stacking interactions between the aromatic rings of the catalyst and the substrate can also contribute to the stability of the transition state and enhance enantioselectivity. harvard.eduacs.org The interplay of these weak interactions allows for a level of precision in molecular recognition that is reminiscent of enzymatic catalysis. harvard.edu

Rational Design Principles for Urea-Based Organocatalysts

The development of effective urea-based organocatalysts, including those with a this compound core, is guided by several rational design principles. A key principle is the concept of bifunctionality, where the catalyst contains both an acidic (hydrogen-bond donor) and a basic site. nih.govacs.orgbeilstein-journals.org For instance, a chiral scaffold might incorporate a urea moiety for substrate activation and a tertiary amine group to activate the nucleophile. nih.govbeilstein-journals.org The precise spatial arrangement of these two functionalities is critical for achieving high catalytic efficiency and stereoselectivity. nih.govacs.org

Another important design consideration is the modularity of the catalyst structure. rsc.org This allows for the systematic tuning of steric and electronic properties by varying the components of the catalyst, such as the chiral backbone and the substituents on the urea's aryl groups. rsc.org For example, introducing bulky groups can create a more defined chiral pocket, while electron-withdrawing groups can increase the acidity of the urea protons. mdpi.comrsc.org Computational methods are increasingly being employed to guide the design of new catalysts by predicting their three-dimensional structure and their interactions with substrates, thereby accelerating the discovery of more efficient and selective organocatalysts. nih.gov

Application in Asymmetric Reactions (e.g., Diels-Alder, Friedel-Crafts, Aziridination)

Organocatalysts derived from this compound and related structures have been successfully applied in a variety of important asymmetric reactions.

Diels-Alder Reactions: Chiral urea-based catalysts have been shown to effectively catalyze the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of six-membered rings. princeton.eduwiley-vch.de The catalyst activates the dienophile through hydrogen bonding, promoting its reaction with the diene in a stereocontrolled manner. princeton.edu High levels of both diastereoselectivity and enantioselectivity have been achieved in these reactions. harvard.educhemrxiv.orgnih.gov

Friedel-Crafts Reactions: The asymmetric Friedel-Crafts alkylation is another area where urea-based organocatalysts have made a significant impact. beilstein-journals.orgbuchler-gmbh.com These catalysts can activate various electrophiles for reaction with electron-rich aromatic compounds like indoles and phenols. mdpi.combohrium.comrsc.orgresearchgate.net For example, bifunctional urea-cinchona alkaloid catalysts have been used for the enantioselective addition of indoles to nitroalkenes, affording valuable chiral indole (B1671886) derivatives. buchler-gmbh.comresearchgate.net

| Catalyst Type | Electrophile | Nucleophile | Product Yield (%) | Enantiomeric Excess (%) |

| Chiral Urea/Brønsted Acid | Nitroalkenes | Indoles | High | High |

| Bifunctional Urea-Cinchona Alkaloid | Trifluoromethyl Ketimines | Naphthols/Phenols | up to 99 | up to 99 |

| Bifunctional Thiourea-Cinchona Alkaloid | Isatin-derived Ketimines | 1-Naphthol | Good to Excellent | High |

Table 1: Examples of Urea-Based Catalysts in Asymmetric Friedel-Crafts Reactions. buchler-gmbh.commdpi.comresearchgate.net

Aziridination Reactions: The synthesis of chiral aziridines, which are valuable building blocks in organic synthesis, can be achieved through asymmetric aziridination reactions catalyzed by urea-based systems. sigmaaldrich.comwiley-vch.demsu.eduthieme-connect.de These catalysts activate imines towards nucleophilic attack by diazo compounds. thieme-connect.denih.gov The development of multicomponent catalytic asymmetric aziridination reactions has further expanded the scope and utility of this methodology. msu.edu

| Catalyst System | Imine Substrate | Diazo Compound | Diastereoselectivity | Enantioselectivity |

| VANOL/VAPOL-Borate | N-benzhydryl imines | Ethyl diazoacetate | High (cis) | High (80s to mid-90s %) |

| Multicomponent System | Aromatic/Aliphatic Aldehydes | Ethyl diazoacetate | Very High | Very High |

Table 2: Performance of Catalysts in Asymmetric Aziridination Reactions. msu.eduthieme-connect.denih.gov

Computational and Theoretical Studies on 1,1 Diphenylurea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for studying molecular systems. grafiati.com DFT methods are valued for their balance of accuracy and computational cost, making them suitable for predicting a wide range of molecular properties, including structures, energies, and vibrational frequencies. grafiati.comuni-muenchen.de The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a commonly used and well-tested method for organic molecules. uni-muenchen.denih.gov Calculations are typically performed with a basis set, such as 6-311G(d,p), which defines the set of functions used to build the molecular orbitals. grafiati.comresearchgate.net

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. core.ac.uk For 1,1-diphenylurea, DFT calculations, specifically with the B3LYP functional, can predict its equilibrium geometry. grafiati.com This process refines bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For instance, studies on similar N,N'-diarylureas have shown that they often adopt extended planar or folded conformations, which can be computationally determined. psu.edu Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's characteristics.

Table 1: Predicted Geometric Parameters for Optimized this compound Structure (Illustrative) (Note: These are representative values based on typical bond lengths and angles for similar structures.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| C-N (Urea) | 1.38 | |

| N-C (Phenyl) | 1.43 | |

| C-C (Aromatic) | 1.39 | |

| C-H (Aromatic) | 1.09 | |

| **Bond Angles (°) ** | ||

| O-C-N | 121.5 | |

| N-C-N | 117.0 | |

| C-N-C (Phenyl) | 125.0 | |

| Dihedral Angles (°) | ||

| C-N-C-C (Phenyl) | 45.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org DFT calculations can accurately predict the energies of these orbitals and their distribution across the this compound molecule. researchgate.netrsc.org This analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap (ΔE) | 5.1 |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orguni-rostock.de AIM analysis can reveal the nature of chemical bonds—whether they are covalent or electrostatic—by examining the topological properties of the electron density at specific points, known as bond critical points. ias.ac.in

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net An MEP map displays the electrostatic potential on the electron density surface. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. rsc.orguni-muenchen.de For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. academie-sciences.frresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a target protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand at the protein's binding site and then using a scoring function to rank them. researchgate.net

Molecular docking simulations can elucidate the specific interactions that stabilize the binding of this compound or its derivatives to a protein target. academie-sciences.fr The results provide insights into the binding mode, affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding), and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking. academie-sciences.frchemrxiv.org By comparing the binding modes and scores of different compounds, researchers can understand structure-activity relationships. academie-sciences.fr For example, docking studies can reveal how a compound like this compound fits into the binding pocket of a specific enzyme and which amino acid residues are critical for its binding. researchgate.netopenreview.net

Table 3: Illustrative Molecular Docking Results for a Ligand with a Protein Target

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase A (e.g., 2HYY) | This compound | -8.5 | LYS-72, GLU-91, VAL-57 | Hydrogen Bond, Hydrophobic |

| Protease B (e.g., 3C4C) | This compound | -7.9 | ASP-25, ILE-50, GLY-27 | Hydrogen Bond, Hydrophobic |

| Transferase C (e.g., 3W2S) | This compound | -9.1 | TYR-216, PHE-41, ARG-105 | π-π Stacking, Hydrogen Bond |

Identification of Active Sites and Prediction of Binding Affinities

Computational molecular docking is a key technique used to predict how a molecule, such as a derivative of this compound, binds to a protein's active site. This method helps in identifying crucial amino acid residues involved in the interaction and estimating the binding affinity. up.ac.zauzh.ch

For instance, in silico screening has successfully identified diphenylurea derivatives as promising lead compounds for inhibiting β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. uzh.ch Similarly, docking studies of N,N-diphenylurea derivatives designed as inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, have provided insights into their binding modes. frontiersin.org Molecular docking of selected active compounds revealed that their interaction with IDO1, including the proximity of a 1,2,3-triazolyl group to the enzyme's heme iron, correlates with their inhibitory activity. frontiersin.org The docking scores for these compounds ranged from -6.292 to -7.665 kcal/mol, indicating variable but specific binding affinities. frontiersin.org

In other research focusing on the related 1,3-diphenylurea (B7728601) isomer, molecular docking was used to investigate binding to the epoxide hydrolase enzyme. up.ac.za These studies are valuable as they demonstrate the methodology for identifying key interactions. For example, re-docking of 1,3-diphenylurea into the active site of epoxide hydrolase yielded a high Gold score of 82.44 and showed hydrogen bond interactions with amino acid residues Asp104 and Tyr164. up.ac.za Likewise, studies on Schiff bases of 1,3-diphenylurea as inhibitors of α-glucosidase identified residues Glu277 and Asn350 as playing an important role in stabilizing the compounds in the enzyme's active site. nih.govresearchgate.net These examples underscore the power of computational methods to predict and analyze the binding of diphenylurea compounds to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activities. researchgate.netnih.gov The goal is to develop mathematical models that can predict the activity of new, unsynthesized molecules. researchgate.net This approach is widely used in drug design to understand which molecular features are responsible for a compound's efficacy. researchgate.netorientjchem.org

While extensive QSAR studies have been performed on derivatives of the 1,3-diphenylurea isomer, the principles and methodologies are applicable to the this compound scaffold. orientjchem.orgrjptonline.orgscholarsresearchlibrary.com These studies involve calculating a wide array of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build predictive models. rjptonline.orgiajps.com The statistical significance of these models is typically validated using metrics such as the coefficient of determination (r²), cross-validation coefficient (q²), and predictive ability on an external test set (pred_r²). scholarsresearchlibrary.comiajps.com

For example, a QSAR study on N,N'-diphenylurea derivatives as CCR5 antagonists for anti-HIV activity generated a statistically significant 2D-QSAR model with an r² of 0.9493 and a q² of 0.7653. scholarsresearchlibrary.com Another study on derivatives targeting the CB1 receptor also produced robust QSAR models. orientjchem.org

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its topology, geometry, and electronic properties. researchgate.net In QSAR, these descriptors are correlated with biological activity to understand structure-activity relationships. orientjchem.org

A QSAR study on N,N'-diphenylurea analogs as CB1 allosteric modulators identified several key descriptors. orientjchem.org A three-parameter model and a more complex seven-parameter model were developed, both showing statistical significance. The descriptors in these models and their correlation with activity provide a blueprint for designing more potent compounds. orientjchem.org

| Descriptor | Description | Correlation with Activity | Statistical Parameters |

|---|---|---|---|

| SPMin2_Bhm | BCUT descriptor related to atomic mass | Negative | R² = 0.66, Q² = 0.62 |

| maxdO | Electro-topological state (E-state) descriptor | Negative | |

| minssN | E-state descriptor for nitrogen atoms | Positive |

A second, more complex model provided further insights:

| Descriptor | Correlation with Activity | Statistical Parameters |

|---|---|---|

| maxdO | Negative | R² = 0.76, Q² = 0.70 |

| minsssN | Positive | |

| RDF55v | Positive | |

| VE3_D | Positive | |

| minHBint10 | Negative | |

| SpMin5_Bhs | Negative | |

| CrippenLogP | Positive |

Other studies on N,N'-diphenylurea derivatives have identified different sets of influential descriptors for other biological targets. For example, in the context of CCR5 antagonists, descriptors such as SddssS(sulfate)E-index, T_O_N_6, T_Cl_Cl_3, and SssOcount were found to influence inhibitory activity. scholarsresearchlibrary.com

Analysis of Influential Molecular Features (e.g., Atomic Mass, Electronic Distribution, Molecular Geometry, Electron Density on Carbonyl Oxygen)

The molecular descriptors identified in QSAR studies are representations of underlying molecular features that drive biological activity. Analysis of these features provides a deeper understanding of the structure-activity relationship.

Electronic Distribution and Electron Density : Descriptors like maxdO and minssN are electro-topological state (E-state) descriptors, which relate to the electrostatic potential of atoms. orientjchem.org The negative contribution of maxdO and the positive contribution of minssN indicate that the electronic distribution across the molecule, particularly the electron density on specific oxygen and nitrogen atoms, is crucial for activity. orientjchem.org It has been concluded that differences in activity among diphenylurea derivatives can be largely attributed to variations in molecular geometry and the electron density on the carbonyl oxygen. orientjchem.org

Computational Investigations of Conformational Preferences and Intramolecular Hydrogen Bonding

The three-dimensional shape (conformation) of this compound and its derivatives is critical to its function, as it dictates how the molecule can interact with biological targets. Computational studies, often combining quantum mechanical methods and molecular dynamics simulations, are used to investigate these conformational preferences. acs.orgnih.gov

For N,N'-diphenylurea (the 1,3-isomer, which serves as a model), theoretical studies have explored several possible conformations, primarily revolving around the rotation of the phenyl groups relative to the central urea (B33335) plane (cis or trans). acs.orgresearchgate.net The main conformers are trans-trans, cis-trans, and cis-cis. nih.govresearchgate.net

Energetic analyses show a predominance of the cis-trans and trans-trans conformations in the gas phase for N,N'-diphenylurea, while in solution, the trans-trans conformer is favored. acs.orgnih.govresearchgate.net The stability of these conformers is governed by a balance of forces, including stabilizing delocalization interactions between the urea nitrogen and the aromatic rings, and destabilizing steric interactions. acs.org The introduction of methyl groups on the nitrogen atoms, as in N,N'-dimethyl-N,N'-diphenylurea, shifts the preference towards the cis-cis conformation. nih.govresearchgate.net

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. researchgate.netmdpi.comsemanticscholar.org While strong intermolecular hydrogen bonds are characteristic of ureas in the solid state, weaker intramolecular interactions are also computationally predicted and observed. acs.orgmdpi.com In studies of related phenylureas, weak hydrogen bonds such as N–H···π (between an amide proton and the aromatic ring) and C–H···O=C (between a phenyl C-H and the carbonyl oxygen) have been identified as stabilizing forces for certain conformers. Computational methods can verify these bonds by calculating key distances; for example, a hydrogen bond can be inferred if the calculated distance between the hydrogen and its acceptor atom is sufficiently small. mdpi.com

Biological Mechanism Focused Research on Diphenylurea Derivatives

Enzyme Inhibition Studies

Diphenylurea and its derivatives have been the subject of extensive research for their potential to inhibit various enzymes involved in different pathological conditions. These studies have unveiled the intricate mechanisms through which these compounds exert their effects and have highlighted key structural features that govern their inhibitory potency.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. rsc.orgrsc.org The inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. rsc.orgnih.gov Diphenylurea derivatives have emerged as potent inhibitors of α-glucosidase. rsc.orgresearchgate.net

Kinetic studies have been instrumental in understanding how diphenylurea derivatives interact with α-glucosidase. A recent study on a series of Schiff base derivatives of 1,3-diphenylurea (B7728601) revealed that the most potent compound, 5h, exhibited a competitive mode of inhibition against α-glucosidase. rsc.orgnih.gov This competitive inhibition indicates that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov The inhibition constant (Ki) for this compound was determined to be 3.96 ± 0.0048 μM. rsc.orgnih.govrsc.org

The mechanism of inhibition can vary among different derivatives. For instance, studies on other classes of α-glucosidase inhibitors have shown different inhibition patterns, such as non-competitive and mixed-type inhibition. mdpi.comfrontiersin.org A non-competitive inhibitor binds to a site other than the active site, while a mixed-type inhibitor can bind to both the enzyme and the enzyme-substrate complex. frontiersin.org The determination of the inhibition type is crucial for the rational design of more effective inhibitors.

The interaction between the inhibitor and the enzyme can be further elucidated through techniques like fluorescence spectroscopy and molecular docking. These methods have shown that the binding of inhibitors like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) to α-glucosidase can induce conformational changes in the enzyme and is driven by both hydrophobic forces and hydrogen bonds. mdpi.com

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of diphenylurea derivatives that are essential for their α-glucosidase inhibitory activity. Research has shown that the nature and position of substituents on the diphenylurea scaffold significantly influence their potency. rsc.orgnih.gov

In a study of Schiff base derivatives of 1,3-diphenylurea, compounds were categorized into groups based on their substituents to establish a clear SAR. rsc.org It was observed that variations in the R1 and R moieties led to different levels of α-glucosidase inhibition. For example, compound 5a with a 5-chloro-2-hydroxyphenyl group (R1) and a specific R-group showed potent inhibition (IC50 = 3.26 ± 0.10 μM), whereas compound 5k with a 5-bromo-2-hydroxyphenyl group (R1) and the same R-group had decreased activity (IC50 = 16.38 ± 0.40 μM). rsc.org Conversely, for other R-groups, the bromo-substituted derivatives showed higher potency. rsc.org

The position of substituents also plays a critical role. Shifting a particular substituent group from one position to another on the phenyl ring resulted in a marked decrease in inhibitory activity. nih.gov This highlights the importance of the precise arrangement of functional groups for optimal interaction with the enzyme's active site.

Furthermore, the presence of certain functional groups like halogens (bromine, chlorine, fluorine) and methyl groups on the phenyl ring has been shown to enhance the inhibitory activity of flavonoid derivatives, another class of α-glucosidase inhibitors. frontiersin.org Specifically, a bromine group was found to be the most beneficial for activity. frontiersin.org These insights from SAR studies are invaluable for the rational design and optimization of new and more potent α-glucosidase inhibitors based on the diphenylurea scaffold.

Kinetic Analysis and Elucidation of Inhibition Mechanism

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that has gained significant attention as a target in cancer immunotherapy. nih.govresearchgate.netnih.gov This enzyme catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. researchgate.net By depleting tryptophan in the tumor microenvironment, IDO1 suppresses the proliferation of effector T cells, leading to immune tolerance that allows cancer cells to evade the immune system. researchgate.net

In the search for novel IDO1 inhibitors, a series of compounds combining N,N-diphenylurea and triazole structures have been synthesized and evaluated. nih.govnih.gov Enzymatic activity assays confirmed that these derivatives can effectively inhibit IDO1 at the molecular level. nih.govnih.govfrontiersin.org One of the most promising compounds from this series, compound 3g, exhibited a half-maximal inhibitory concentration (IC50) value of 1.73 ± 0.97 μM. nih.govnih.govfrontiersin.org Further investigation through molecular docking studies helped to elucidate the binding mode and interaction potential of this compound with the IDO1 enzyme. nih.govnih.govfrontiersin.org

The development of these novel N,N-diphenylurea-based IDO1 inhibitors contributes to the growing arsenal (B13267) of potential drugs for various cancer diseases by targeting tumor immunosuppression. nih.govnih.govfrontiersin.org

Table 1: IDO1 Inhibitory Activities of Designed Diphenylurea Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3a | < 10 |

| 3c | < 10 |

| 3g | 1.73 ± 0.97 |

| 3h | < 10 |

| Amg-1 (Control) | 3.97 |

Data sourced from a HeLa cell-based functional assay. researchgate.net

Kinase Inhibition Profiles (e.g., VEGFRs, PDGFRs, EGFRs, BRAF, p38 MAP kinase, PI3K/Akt/mTOR Pathway)

Diphenylurea derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.